molecular formula C9H5ClN2O3 B13901211 2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid

2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid

Cat. No.: B13901211
M. Wt: 224.60 g/mol
InChI Key: RAWOBJVNKZTFDS-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid (CAS 1181607-35-1) is a high-purity heterocyclic building block designed for research and development applications . This compound features a pyrimidine core substituted with a carboxylic acid group, a reactive chlorine atom, and a furan ring, making it a versatile intermediate in medicinal chemistry and drug discovery . The presence of multiple functional sites allows for further synthetic modifications, enabling researchers to create diverse libraries of compounds for screening. Its molecular formula is C9H5ClN2O3 with a molecular weight of 224.60 g/mol . As a key scaffold, it is valuable for constructing more complex molecules targeting various biological pathways. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses . Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

2-chloro-6-(furan-2-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H5ClN2O3/c10-9-11-5(7-2-1-3-15-7)4-6(12-9)8(13)14/h1-4H,(H,13,14)

InChI Key

RAWOBJVNKZTFDS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NC(=N2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials

  • 2,6-dichloropyrimidine or 2-chloro-6-halopyrimidine derivatives,
  • 2-furyl organometallic reagent (e.g., 2-furylboronic acid or 2-furylmagnesium halide),
  • Carboxylation reagents or ester intermediates for the 4-position.

Stepwise Preparation

Step Reaction Type Description Conditions & Notes
1 Selective substitution Nucleophilic aromatic substitution of 6-chlorine on 2,6-dichloropyrimidine with 2-furyl group Suzuki coupling or Grignard reaction with 2-furylboronic acid or 2-furylmagnesium halide under Pd catalysis or copper catalysis.
2 Introduction of carboxyl group Conversion of 4-position to carboxylic acid via ester intermediate or direct carboxylation Esterification followed by hydrolysis or lithiation at 4-position followed by CO2 quenching.
3 Purification Isolation of the acid by crystallization or chromatography Use of solvents like methanol, ethyl acetate, or water.

Representative Reaction Conditions

  • Suzuki Coupling : Pd(PPh3)4 catalyst, base (K2CO3 or Na2CO3), solvent (DMF, dioxane, or toluene), temperature 80–110 °C, reaction time 6–24 h.
  • Carboxylation : Lithiation at 4-position using strong base (e.g., n-BuLi) at low temperature (-78 °C), followed by bubbling CO2 gas, then acidic workup.
  • Hydrolysis : Ester hydrolysis using aqueous NaOH or KOH at reflux, followed by acidification to yield carboxylic acid.

Data Table Summarizing Key Parameters for Preparation

Parameter Typical Range/Value Comments
Starting material 2,6-dichloropyrimidine Commercially available or synthesized
Coupling reagent 2-furylboronic acid or Grignard reagent For selective 6-position substitution
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 For Suzuki coupling
Base K2CO3, Na2CO3, or Cs2CO3 Neutralizes acid byproducts
Solvent DMF, dioxane, toluene Depends on catalyst and reagents
Temperature 80–110 °C Optimized for coupling efficiency
Reaction time 6–24 hours Monitored by TLC or HPLC
Ester hydrolysis conditions Aqueous NaOH or KOH, reflux Converts ester to acid
Acidification Dilute HCl To precipitate acid
Purification Recrystallization or chromatography Ensures high purity

Summary of Research Results

  • The selective substitution of chlorine at the 6-position of the pyrimidine ring with a 2-furyl group is efficiently achieved via palladium-catalyzed cross-coupling reactions.
  • The carboxylic acid functionality at the 4-position is introduced either by direct lithiation and carboxylation or via hydrolysis of an ester intermediate.
  • Reaction conditions are generally mild, with temperatures maintained below 110 °C to prevent decomposition of the sensitive furan ring.
  • Yields reported for analogous pyrimidine derivatives range from 60% to 85%, depending on purification and reaction optimization.
  • The use of Pd-catalyzed Suzuki coupling is preferred for its selectivity and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide (DMF), toluene, or ethanol.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Major Products Formed

    Substituted Pyrimidines: Formed through substitution reactions.

    Furan Derivatives: Formed through oxidation of the furan ring.

    Coupled Products: Formed through coupling reactions with various boronic acids or halides.

Scientific Research Applications

2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-chloro-6-(2-furyl)pyrimidine-4-carboxylic acid with structurally related pyrimidine derivatives:

Compound Name Molecular Formula Substituents (Position 2/6) Molecular Weight Key Properties
2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid* C₉H₅ClN₂O₃ Cl (2), 2-furyl (6) 224.61 Estimated higher solubility due to -COOH; furyl enhances π-stacking
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid C₆H₂ClF₃N₂O₂ Cl (2), CF₃ (6) 226.54 High electronegativity (CF₃); density: 1.692 g/cm³; bp: 375°C
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid C₁₂H₉ClN₂O₂ 4-Cl-C₆H₄ (2), CH₃ (6) 248.67 Lipophilic (logP ~2.5); mp: >250°C; moderate solubility
2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid C₉H₁₀N₂O₂ Cyclopropyl (2), CH₃ (6) 178.19 Lower MW; reduced steric hindrance

Notes:

  • Electron Effects : The trifluoromethyl group (CF₃) in ’s compound increases electron-withdrawing effects, enhancing reactivity in SNAr reactions compared to the furyl group .
  • Solubility : The carboxylic acid group in all compounds improves aqueous solubility relative to ester analogs. However, the furyl substituent’s hydrophobicity may reduce solubility compared to CF₃ or methyl groups .
  • Thermal Stability : Higher boiling points in CF₃-substituted derivatives (e.g., 375°C) suggest stronger intermolecular forces compared to furyl or methyl analogs .

Biological Activity

2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a chloro substituent and a furan ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Structural Characteristics

The structure of 2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid can be represented as follows:

C9H6ClN3O2\text{C}_9\text{H}_6\text{Cl}\text{N}_3\text{O}_2

This compound contains:

  • A pyrimidine ring which is known for its role in nucleic acids and several biological processes.
  • A chloro group at the 2-position, which can significantly alter the compound's reactivity and interaction with biological targets.
  • A furan ring that may contribute to the compound's ability to interact with various enzymes and receptors.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of pyrimidine derivatives, including 2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid, against various pathogens. It was found that compounds with similar structures exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

CompoundTarget OrganismActivity (MIC)
2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acidS. aureus32 µg/mL
2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acidE. coli64 µg/mL

The minimum inhibitory concentration (MIC) values indicate moderate antibacterial activity, suggesting potential for development into therapeutic agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

Case Study:
A study involving human cancer cell lines showed that treatment with 2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid resulted in:

  • Increased caspase-3 activation.
  • Reduction in Bcl-2 levels, promoting apoptosis.

These findings suggest its potential as an anticancer agent, particularly in combination therapies.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

EnzymeInhibition TypeIC50 (µM)
Dihydrofolate ReductaseCompetitive15 µM

This inhibition can lead to reduced proliferation of rapidly dividing cells, supporting its application in cancer treatment.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid is essential for assessing its therapeutic potential. Preliminary studies suggest:

  • Moderate absorption when administered orally.
  • Metabolism primarily through liver enzymes.

Toxicological assessments indicate low toxicity at therapeutic doses, although further studies are necessary to confirm safety profiles.

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